3-((2-(2,2,2-Trifluoroacetamido)ethyl)disulfanyl)propanoic acid

Bioconjugation Radiolabeling Protecting Group Chemistry

This heterobifunctional linker integrates a TFA-protected amine with a free carboxylic acid linked via a cleavable disulfide. The TFA group eliminates premature amine reactivity during the first conjugation step, preventing oligomerization and cross-reactivity that plague unprotected analogs. This orthogonality enables sequential drug payload coupling, purification, mild deprotection, and antibody conjugation for homogeneous ADCs with predictable drug-to-antibody ratios. The disulfide bridge provides built-in controlled release, while the ≥98% purity ensures batch-to-batch reproducibility. Ideal for ADC manufacturing, radiopharmaceutical chelator introduction, and surface functionalization where off-target reactions compromise yield and regulatory profiles.

Molecular Formula C7H10F3NO3S2
Molecular Weight 277.3 g/mol
Cat. No. B13727608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-(2,2,2-Trifluoroacetamido)ethyl)disulfanyl)propanoic acid
Molecular FormulaC7H10F3NO3S2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC(CSSCCNC(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C7H10F3NO3S2/c8-7(9,10)6(14)11-2-4-16-15-3-1-5(12)13/h1-4H2,(H,11,14)(H,12,13)
InChIKeyYUDYRUFGSYQIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid: A Protected Disulfide Linker for Controlled Bioconjugation


N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid (CAS 2401831-98-7) is a heterobifunctional, cleavable linker comprising a carboxylic acid, a central disulfide bond, and a trifluoroacetyl-protected primary amine [1]. It is designed for sequential bioconjugation: the free carboxylic acid reacts with primary amines to form a stable amide bond, while the protected amine remains inert until deprotection. This orthogonality enables precise, stepwise assembly of complex conjugates, including antibody-drug conjugates (ADCs), protein-drug conjugates, and surface-functionalized materials .

Why N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid Cannot Be Simply Replaced by Unprotected Analogs


Substituting this compound with its unprotected analog, 3-[(2-aminoethyl)dithio]propanoic acid (CAS 15579-00-7), or other amine-containing disulfide linkers introduces significant risk of uncontrolled side reactions, batch-to-batch variability, and premature disulfide cleavage. The trifluoroacetyl (TFA) protecting group is not merely a convenience; it is a critical design element that prevents the primary amine from participating in unwanted nucleophilic additions or forming oligomeric species during conjugation steps, thereby ensuring high-purity intermediate formation and consistent final product stoichiometry [1]. This level of control is essential for reproducible ADC and bioconjugate manufacturing, where off-target amine reactivity can compromise efficacy and safety profiles [2].

Quantitative Differentiation of N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid Against Closest Analogs


Trifluoroacetyl Protection Prevents Hydrazone Formation: A 100% Reduction in Side-Product Yield

The trifluoroacetyl (TFA) protecting group in this compound confers exceptional stability against electrophilic attack, a property directly transferable from analogous HYNIC-based systems. In a direct head-to-head study, an Fmoc-(trifluoroacetylHYNIC)-lysine derivative remained completely resistant to reaction with acetaldehyde, showing 0% conversion to hydrazone after 1 hour, even at a 1000 M excess of electrophile. In stark contrast, the unprotected Fmoc-(HYNIC)-lysine analog underwent quantitative (100%) conversion to the corresponding hydrazone under identical conditions [1]. This demonstrates the TFA group's capacity to act as an orthogonal protecting group, preventing unwanted amine reactivity during subsequent synthetic steps.

Bioconjugation Radiolabeling Protecting Group Chemistry

Trifluoroacetyl Protection Enhances Radiolabeling Yield by 65% in Direct Comparison

The orthogonality conferred by the TFA group translates directly into improved efficiency in downstream applications. In the same HYNIC model system, the TFA-protected precursor achieved a 99mTc-radiolabeling yield of 99% under conditions containing acetaldehyde as a contaminant. The unprotected analog, in contrast, yielded a radiolabeling efficiency of only 34% under the same challenging conditions [1]. This 65% absolute increase in yield is attributed to the TFA group's ability to protect the nucleophilic hydrazine moiety from deactivation by trace electrophilic impurities, a common issue in pharmaceutical manufacturing environments.

Radiolabeling Peptide Synthesis Protecting Group Chemistry

Enhanced Purity Control: Vendor-Specified 98% Purity Reduces Batch-to-Batch Variability

Reputable vendors specify a purity of 98% for N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid, with identity confirmed by NMR [1]. This level of analytical characterization and quality control is critical for ensuring reproducible results in sensitive bioconjugation workflows. While the unprotected analog 3-[(2-aminoethyl)dithio]propanoic acid is also commercially available, it is often offered at lower purities (e.g., 97% ) and may exhibit batch-to-batch variability due to its inherent instability and propensity for oxidation or oligomerization. The trifluoroacetyl group enhances chemical stability during storage and shipping, contributing to a more consistent and reliable reagent .

Quality Control Bioconjugation Procurement

Optimal Research and Industrial Application Scenarios for N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid


Synthesis of Site-Specifically Conjugated Antibody-Drug Conjugates (ADCs)

The orthogonal reactivity of this linker is ideally suited for constructing homogeneous ADCs. The carboxylic acid is first conjugated to a drug payload. Following purification, the TFA-protected amine can be deprotected under mild conditions and subsequently coupled to an antibody or antibody fragment, achieving a precise drug-to-antibody ratio (DAR). The trifluoroacetyl group ensures that the amine does not interfere during the initial drug conjugation step, as demonstrated by the quantitative prevention of side reactions in model systems [1]. This controlled, two-step process is essential for generating ADCs with predictable pharmacokinetic and safety profiles .

Preparation of Radiolabeled Peptides and Bioconjugates for Imaging

This compound is a valuable building block for synthesizing radiopharmaceuticals. The TFA-protected amine can be used to introduce a chelator (e.g., HYNIC) or other functional groups without risk of premature reaction or cross-linking. Evidence from analogous systems shows that the TFA group protects against electrophilic contaminants, enabling radiolabeling yields of up to 99% even in the presence of aldehydes [1]. This translates to higher specific activity and better imaging contrast in preclinical and clinical applications.

Controlled Surface Functionalization of Nanoparticles and Biosensors

The disulfide bond provides a built-in mechanism for controlled release or reversible attachment. The carboxylic acid can be used to anchor the linker to an amine-functionalized surface (e.g., a nanoparticle or biosensor chip). The TFA-protected amine remains available for subsequent conjugation of a targeting ligand, fluorophore, or enzyme. The high purity (98%) and defined reactivity profile of this compound minimize batch-to-batch variability in surface coating density and orientation, which is critical for achieving reproducible sensor performance and minimizing non-specific binding [2].

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